molecular formula C9H9NO3 B1376635 3-Carbamoyl-5-methylbenzoic acid CAS No. 1423033-74-2

3-Carbamoyl-5-methylbenzoic acid

Cat. No.: B1376635
CAS No.: 1423033-74-2
M. Wt: 179.17 g/mol
InChI Key: GTOMWHYPNDSLKQ-UHFFFAOYSA-N
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Description

3-Carbamoyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H9NO3. It is also known by its IUPAC name, 3-(aminocarbonyl)-5-methylbenzoic acid . This compound is characterized by the presence of a carbamoyl group (–CONH2) and a methyl group (–CH3) attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of methyl benzoate, followed by reduction and subsequent hydrolysis to yield the desired product . The general steps are as follows:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form methyl 3-nitrobenzoate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in methyl 3-aminobenzoate.

    Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with a catalyst) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoylbenzoic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.

    5-Methylbenzoic acid: Lacks the carbamoyl group, affecting its biological activity and applications.

    3-Aminobenzoic acid: Contains an amino group instead of a carbamoyl group, leading to different chemical behavior.

Uniqueness

3-Carbamoyl-5-methylbenzoic acid is unique due to the presence of both a carbamoyl group and a methyl group on the benzoic acid core. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

3-carbamoyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOMWHYPNDSLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-74-2
Record name 3-carbamoyl-5-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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